8-Methylquinoline-5-sulfonyl chloride
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Overview
Description
8-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Methylquinoline-5-sulfonyl chloride typically involves the chlorination of 8-methylquinoline-5-sulfonic acid. One method includes using bis(trichloromethyl) carbonate as a chlorinating agent under the action of an organic base . The process is straightforward, with easily obtainable raw materials and low cost, making it suitable for large-scale production.
Industrial Production Methods: Industrial production methods for this compound focus on safety and environmental protection. The process avoids the generation of harmful gases and is designed to be scalable .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve amines under mild conditions.
Coupling Reactions: Utilize palladium catalysts and organoboron reagents.
Major Products:
Sulfonamides: Formed from reactions with amines.
Coupled Products: Resulting from Suzuki–Miyaura coupling reactions.
Scientific Research Applications
8-Methylquinoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylquinoline-5-sulfonyl chloride involves its interaction with biological molecules. For instance, its derivatives have shown activity against cancer cells by interfering with cellular processes . The compound targets specific molecular pathways, reducing the production of certain proteins and inhibiting cell proliferation .
Comparison with Similar Compounds
8-Quinolinesulfonyl chloride: Another quinoline derivative with similar applications.
3-Methylquinoline-8-sulfonyl chloride: A related compound with different substitution patterns.
Uniqueness: 8-Methylquinoline-5-sulfonyl chloride stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .
Properties
IUPAC Name |
8-methylquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKUQBKUDCALN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557652 |
Source
|
Record name | 8-Methylquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120164-05-8 |
Source
|
Record name | 8-Methylquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methylquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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